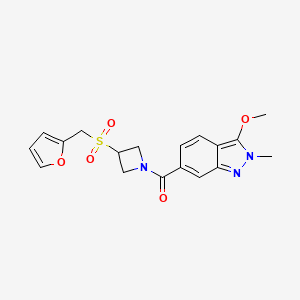
(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone is a useful research compound. Its molecular formula is C18H19N3O5S and its molecular weight is 389.43. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups that may contribute to its biological activity. The structure can be broken down into several key components:
- Azetidine Ring : A four-membered nitrogen-containing ring that is known for its role in various biological processes.
- Furan Moiety : A five-membered aromatic ring that can enhance the compound's interaction with biological targets.
- Indazole Group : A bicyclic structure known for its diverse pharmacological properties.
This structural diversity suggests that the compound may exhibit multiple mechanisms of action.
Pharmacological Effects
Research indicates that compounds similar to this one, particularly those containing azetidine and indazole moieties, have shown promising results in various therapeutic areas:
- Anticancer Activity : Compounds with indazole structures have been reported to inhibit cancer cell proliferation. For example, studies on related indazole derivatives indicate their efficacy against several cancer types through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : The presence of the furan ring may contribute to anti-inflammatory effects, as furan derivatives have been documented to inhibit pro-inflammatory cytokines.
- Antimicrobial Activity : Preliminary studies suggest that azetidine derivatives possess antimicrobial properties, potentially making them candidates for further development in treating infections.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The azetidine ring may interact with specific enzymes or receptors involved in disease pathways.
- The furan moiety could facilitate binding to cellular targets due to its electron-rich nature.
- The indazole group may modulate signaling pathways associated with cancer progression or inflammation.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, a series of indazole derivatives were evaluated for their anticancer properties. The results indicated that compounds with similar structures to the target compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell migration .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory potential of furan-containing compounds. In vitro assays showed that these compounds effectively reduced the production of inflammatory mediators such as TNF-alpha and IL-6 in macrophages stimulated with LPS . This suggests a potential pathway through which the target compound could exert anti-inflammatory effects.
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(3-methoxy-2-methylindazol-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-20-18(25-2)15-6-5-12(8-16(15)19-20)17(22)21-9-14(10-21)27(23,24)11-13-4-3-7-26-13/h3-8,14H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIHLDYILSHKSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)N3CC(C3)S(=O)(=O)CC4=CC=CO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














